Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate
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Overview
Description
Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate: is an organic compound with the molecular formula C21H40O4S2 and a molecular weight of 420.6699 . This compound is characterized by the presence of two 2-ethylhexyl groups and a methylenebis(thio) linkage, making it a unique ester derivative of acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate typically involves the esterification of 2,2’-methylenebis(thio)diacetic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of a high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds and esters .
Biology: In biological research, this compound is studied for its potential role in modulating biochemical pathways involving sulfur-containing molecules .
Medicine: While not widely used in medicine, Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate is investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting sulfur-related metabolic pathways .
Industry: In the industrial sector, this compound is utilized as a plasticizer, lubricant, and stabilizer in various polymer and plastic formulations .
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate involves its interaction with sulfur-containing enzymes and proteins. The compound can modulate the activity of these biomolecules by forming reversible or irreversible bonds with the sulfur atoms, thereby affecting their function and stability . This interaction can influence various biochemical pathways, including those involved in oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Comparison:
- Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate shares a similar methylenebis(thio) linkage but differs in the alkyl groups attached to the ester. This difference can influence the compound’s physical properties and reactivity .
- Bis(2-ethylhexyl)tetrabromophthalate is another ester derivative but contains bromine atoms, which significantly alter its chemical behavior and applications .
Uniqueness: Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate is unique due to its specific combination of 2-ethylhexyl groups and methylenebis(thio) linkage, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
79855-95-1 |
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Molecular Formula |
C21H40O4S2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C21H40O4S2/c1-5-9-11-18(7-3)13-24-20(22)15-26-17-27-16-21(23)25-14-19(8-4)12-10-6-2/h18-19H,5-17H2,1-4H3 |
InChI Key |
GISKORVDMBOCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CSCSCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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